Spiro[4.5]decane-8-carboxylic acid
Overview
Description
Spiro[4.5]decane-8-carboxylic acid is a chemical compound with the molecular formula C11H18O2 . It is a derivative of spiro[4.5]decane, which is a bicyclic compound with a unique structure that includes one atom at the center of two rings . The compound has a molecular weight of 182.26 .
Synthesis Analysis
The synthesis of spiro[4.5]decane-8-carboxylic acid and its derivatives has been a subject of research. For instance, a Pd-catalyzed decarboxylative strategy for the asymmetric construction of spiro[4.5]deca-6,9-dien-8-ones has been reported . Another study discussed the synthesis of the 6-azaspiro[4.5]decane skeleton of halichlorine .Molecular Structure Analysis
The molecular structure of spiro[4.5]decane-8-carboxylic acid includes a carboxylic acid group attached to the spiro[4.5]decane skeleton . The spiro[4.5]decane skeleton itself consists of two rings of different sizes sharing a single atom .Physical And Chemical Properties Analysis
Spiro[4.5]decane-8-carboxylic acid is a powder at room temperature . It has a melting point of 53-54 degrees Celsius .Scientific Research Applications
1. Anticonvulsant Evaluation
Spiro[4.5]decane-8-carboxylic acid and its analogues have been synthesized and evaluated for their anticonvulsant activities. These compounds were developed to understand the role of the carboxylic acid group in valproic acid, a known anticonvulsant. Spiro[4.6]undecane-2-carboxylic acid showed significant anticonvulsant activity, though it lacked protection against certain types of seizures in mice (Scott et al., 1985).
2. Synthesis Methodologies
Research has been conducted on efficient methodologies for constructing spiro[4.5]decanes, including the synthesis of acorone. These studies involve unique synthetic routes and bridgehead substitutions to produce various spiro[4.5]decane derivatives (Biju et al., 2003).
3. Synthesis of Spiro[4.5]decane Terpene Skeleton
Substituted spiro[4.5]decanes have been synthesized to explore the spiro[4.5]decane terpene skeleton, an important structure in organic chemistry. This research provides insights into the synthetic routes for these compounds (Haack & Beck, 1989).
4. Chemical Reactions and Utilization
Studies have focused on the reactions of spiro[4.5]decane derivatives with amines and other compounds, exploring their potential in sophisticated chemical syntheses and the production of novel materials (Kato et al., 1999).
5. Light-Driven Chemical Reactions
Visible-light-driven reactions involving spiro[4.5]decanes have been developed. These reactions, under mild conditions, lead to the formation of spiro[4.5]decanes, highlighting the potential of light in chemical synthesis (Dong et al., 2020).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Future Directions
properties
IUPAC Name |
spiro[4.5]decane-8-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O2/c12-10(13)9-3-7-11(8-4-9)5-1-2-6-11/h9H,1-8H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOHIIJZANZJPGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CCC(CC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10552702 | |
Record name | Spiro[4.5]decane-8-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10552702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Spiro[4.5]decane-8-carboxylic acid | |
CAS RN |
19027-23-7 | |
Record name | Spiro[4.5]decane-8-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10552702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | spiro[4.5]decane-8-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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